molecular formula C18H22N4O2S B5297172 N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide

Cat. No.: B5297172
M. Wt: 358.5 g/mol
InChI Key: VYJKCVFGMNBVQL-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl ring, and a dimethylpyrimidinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the dimethylpyrimidinyl sulfanyl group under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways. The acetylamino group and the pyrimidinyl ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-5-16(25-18-19-11(2)10-12(3)20-18)17(24)22-15-8-6-14(7-9-15)21-13(4)23/h6-10,16H,5H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJKCVFGMNBVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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